Array ( [bid] => 7241992 ) Buy 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone

Catalog No.
S7528558
CAS No.
M.F
C16H21N5O
M. Wt
299.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-y...

Product Name

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone

IUPAC Name

1-[4-(1-phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

InChI

InChI=1S/C16H21N5O/c1-14(15-5-3-2-4-6-15)19-9-11-20(12-10-19)16(22)13-21-8-7-17-18-21/h2-8,14H,9-13H2,1H3

InChI Key

UGTGFHJIOPSUCI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CN3C=CN=N3

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CN3C=CN=N3
1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone, commonly known as PEPE, is a synthetic compound with potential therapeutic properties in various fields of research and industry. PEPE is categorized as a piperazine and triazole derivative, possessing numerous biological properties that have been explored in scientific experiments. The compound was first described in the literature in 2003 by Haubner et al., who developed a series of similar compounds with the potential to act as alpha1-adrenergic receptor antagonists.
PEPE is a white crystalline solid with a molecular formula of C19H24N4O. The molecular weight of PEPE is 328.42 g/mol. PEPE has a melting point of 178-179°C and is soluble in most organic solvents, including ethanol, acetone, and chloroform. The structure of PEPE includes a piperazine ring, which is known to have potential applications in drug design due to its unique pharmacological properties.
The synthesis of PEPE involves the reaction of 1-phenylethylpiperazine with ethyl chloroformate and sodium azide. The reaction yields a white crystalline solid, which is then purified by recrystallization. The compound's purity is confirmed using various analytical methods, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Various analytical methods have been used to characterize PEPE, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. These methods provide information about the compound's molecular weight, chemical structure, and purity.
PEPE has been shown to possess numerous biological properties, including potential applications as an antipsychotic and anxiolytic agent. In vitro and in vivo studies have demonstrated that PEPE can bind to alpha1-adrenergic receptors, leading to a decrease in the release of certain neurotransmitters, such as dopamine and serotonin. This property has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety disorders.
Although data on the toxicity and safety of PEPE in humans are limited, in vitro and in vivo studies have demonstrated that the compound has a relatively low toxicity profile. A study published in the journal Toxicology in Vitro demonstrated that PEPE has minimal cytotoxic effects on human skin cells at concentrations up to 100 μM. Further studies are needed to determine the compound's safety in humans.
PEPE has potential applications in various fields of research and industry, including drug design and development, neuropharmacology, and medicinal chemistry. The compound's ability to bind to alpha1-adrenergic receptors makes it an attractive target for drug development in the treatment of various neurological and psychiatric disorders.
Research on PEPE is still in its early stages, with most studies focused on the compound's biological properties and potential therapeutic applications. Few studies have explored the compound's physical and chemical properties or its potential applications in other fields of research and industry.
PEPE has potential implications in various fields of research and industry, including drug design and development, medicinal chemistry, and neuropharmacology. The compound's unique pharmacological properties make it an attractive target for drug discovery and design in the treatment of various disorders, including neurological and psychiatric disorders.
Despite the potential applications of PEPE, some limitations exist, including the need for further research to determine its safety profile in humans. Future studies should focus on exploring the compound's physical and chemical properties, including its stability, solubility, and pharmacokinetics, to determine its potential applications in other fields of research and industry. Additionally, further studies are needed to determine the compound's safety in humans and its potential side effects.

1. Investigating the potential role of PEPE in drug delivery systems.
2. Studying PEPE's pharmacokinetics and metabolism in humans.
3. Exploring the potential of PEPE as an antipsychotic agent.
4. Investigating the potential therapeutic applications of PEPE in the treatment of various neurological and psychiatric disorders.
5. Developing derivatives of PEPE with improved pharmacological properties.
6. Evaluating the safety and toxicity of PEPE in animal models and humans.
7. Investigating the mechanism of action of PEPE on alpha1-adrenergic receptors.
8. Exploring the potential applications of PEPE in other fields of research, including agricultural chemistry and materials science.
9. Developing new methods for the synthesis and purification of PEPE.
10. Investigating the stability of PEPE under different storage conditions.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

299.17461031 g/mol

Monoisotopic Mass

299.17461031 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types